AR420626

Beschreibung

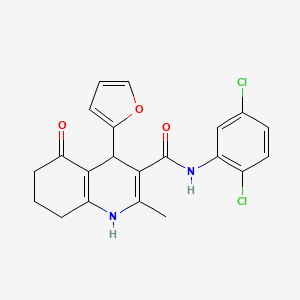

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYQECCGLBHGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AR420626: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR420626 is a potent and selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1] Emerging research has highlighted its significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC), where it orchestrates a unique signaling cascade culminating in apoptosis. This technical guide delineates the core mechanism of action of AR420626, presenting a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a structured summary of quantitative data. The information is intended to provide a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of AR420626.

Introduction

Hepatocellular carcinoma remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic avenues. AR420626 has garnered attention for its ability to selectively activate FFAR3, a receptor implicated in various physiological processes. In the context of HCC, the activation of FFAR3 by AR420626 triggers a downstream cascade that converges on the induction of programmed cell death in cancer cells. This guide will dissect this mechanism, providing a granular view of the molecular events from receptor activation to apoptosis execution.

Core Signaling Pathway

The primary mechanism of action of AR420626 in hepatocellular carcinoma involves a multi-step signaling pathway that links FFAR3 activation to the induction of apoptosis through histone deacetylase (HDAC) inhibition and subsequent tumor necrosis factor-alpha (TNF-α) upregulation.

FFAR3 Activation and mTORC1 Signaling

As a selective agonist, AR420626 binds to and activates FFAR3. This activation initiates a downstream signaling cascade that involves the mammalian target of rapamycin complex 1 (mTORC1).[2][3] The precise molecular intermediates linking FFAR3 to mTORC1 activation are an area of ongoing investigation.

HDAC Degradation and TNF-α Expression

A pivotal consequence of mTORC1 activation by AR420626 is the enhanced proteasome-mediated degradation of several histone deacetylases (HDACs), including HDAC3, HDAC4, HDAC5, HDAC6, and HDAC7.[2][4] The reduction in HDAC levels, particularly HDAC3, HDAC5, and HDAC7, leads to an increase in the expression of TNF-α mRNA.[2] This suggests that these HDACs normally act to repress the transcription of the TNF gene. The upregulation of TNF-α, a pro-apoptotic cytokine, is a critical step in the cytotoxic effects of AR420626.

Induction of Extrinsic Apoptosis

The elevated levels of TNF-α trigger the extrinsic pathway of apoptosis. This is evidenced by the increased cleavage of caspase-8, a key initiator caspase in this pathway.[2] Activated caspase-8 then proteolytically activates downstream effector caspases, most notably caspase-3.[2] The activation of caspase-3 is a point of no return in the apoptotic process, leading to the execution of cell death, characterized by DNA fragmentation and other morphological changes.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: AR420626 Signaling Pathway in Hepatocellular Carcinoma.

Caption: Experimental Workflow for Investigating AR420626 Mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on AR420626.

Table 1: In Vitro Efficacy of AR420626 in Hepatocellular Carcinoma Cell Lines

| Parameter | Cell Line | Value | Reference |

| IC50 | HepG2 | ~25 µM | [2] |

| FFAR3 Agonism (IC50) | - | 117 nM | [1] |

Table 2: Effect of AR420626 on Cell Proliferation and Apoptosis

| Assay | Cell Line | Concentration | Time Point | Observation | Reference |

| Cell Proliferation | HepG2 | 25 µM | 24 h | Significant inhibition | [2] |

| HepG2 | 10 µM, 25 µM | 48, 72 h | Significant inhibition | [2] | |

| HLE | 25 µM | 48 h | Significant inhibition | [2] | |

| HLE | 10 µM, 25 µM | 72 h | Significant inhibition | [2] | |

| Apoptosis (Caspase-3/8 Cleavage) | HepG2, HLE | 10 µM, 25 µM | 48 h | Dose-dependent increase | [2] |

Table 3: Effect of AR420626 on Gene and Protein Expression

| Target | Cell Line | Concentration | Time Point | Observation | Reference |

| TNF-α mRNA | HepG2 | 25 µM | 1-24 h | Significant increase (peak at ~24h) | [1][2] |

| HLE | 25 µM | 1-24 h | Significant increase (peak at ~3h) | [1] | |

| HDACs (3, 4, 5, 7) Protein | HepG2 | 25 µM | 48 h | Distinctly reduced levels | [2] |

| HDACs (3, 4, 6, 7, 8) Protein | HLE | 25 µM | 48 h | Distinctly reduced levels | [2] |

| mTOR Phosphorylation | HepG2, HLE | 25 µM | 1-24 h | Induced at 1h and sustained for 24h | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of AR420626's mechanism of action.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines, HepG2 and HLE.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: AR420626 is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the final desired concentrations (e.g., 10 µM and 25 µM). Control cells are treated with an equivalent amount of the vehicle.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of AR420626 and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, HDACs, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (e.g., 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes for the target gene (TNF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

AR420626 presents a compelling mechanism of action in hepatocellular carcinoma, leveraging the FFAR3 receptor to initiate a signaling cascade that results in the targeted killing of cancer cells. Its unique ability to induce apoptosis through HDAC degradation and subsequent TNF-α upregulation offers a novel therapeutic strategy. The detailed understanding of its molecular pathway, supported by robust experimental data, provides a strong rationale for its further investigation and development as a potential anti-cancer agent. This guide serves as a comprehensive resource to facilitate and inspire future research in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AR420626 GPR41 Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the activation pathway of G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), by the selective agonist AR420626. This document provides a comprehensive overview of the signaling cascade, quantitative data on agonist potency, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Signaling Pathway

AR420626 is a potent and selective agonist for GPR41, a G protein-coupled receptor that is endogenously activated by short-chain fatty acids (SCFAs).[1] GPR41 couples to the Gi/o signaling pathway, initiating a cascade of intracellular events upon activation.[1][2] The downstream effects of AR420626-mediated GPR41 activation are context-dependent, with significant implications for cancer therapy, inflammatory responses, and metabolic regulation.

In the context of hepatocellular carcinoma (HCC), the activation of GPR41 by AR420626 has been shown to suppress tumor growth by inducing apoptosis.[2][3] This pathway is initiated by the Gi/o protein, leading to the phosphorylation of the mammalian target of rapamycin (mTOR).[2] The subsequent activation of the proteasome results in the degradation of histone deacetylases (HDACs), leading to an increase in the expression of tumor necrosis factor-alpha (TNF-α) and ultimately triggering apoptosis in cancer cells.[2][3]

Furthermore, AR420626 has demonstrated anti-inflammatory and anti-allergic properties.[2][4] Studies have shown that its activation of GPR41 can suppress the expression of inflammatory cytokines, suggesting a role for this pathway in modulating immune responses.[4][5] The precise upstream signaling events linking GPR41 to the observed anti-inflammatory effects are an area of ongoing investigation.

AR420626 also plays a role in metabolic regulation. For instance, it has been shown to increase Ca2+ signal-mediated glucose uptake, highlighting its potential as a therapeutic agent for diabetes.[2]

Quantitative Data: AR420626 Potency

The following table summarizes the reported potency of AR420626 in activating GPR41.

| Parameter | Value | Cell System | Reference |

| IC50 | 117 nM | Not specified | [2] |

| Potency (EC50) | 270 nM | Transfected COS-7 cells | Not specified |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the AR420626 GPR41 activation pathway and a typical experimental workflow for its characterization.

Caption: AR420626 GPR41 signaling pathway in hepatocellular carcinoma.

Caption: Experimental workflow for studying AR420626 effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of the AR420626 GPR41 activation pathway.

Western Immunoblotting

This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway, such as phosphorylated mTOR, HDACs, and apoptosis-related proteins.

1. Cell Lysis:

-

Culture cells (e.g., HepG2) to 70-80% confluency in appropriate culture dishes.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a protein assay kit (e.g., BCA assay).

3. Gel Electrophoresis:

-

Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

siRNA-Mediated Gene Knockdown

This technique is employed to specifically silence the expression of GPR41 to confirm that the observed effects of AR420626 are mediated through this receptor.

1. Cell Seeding:

-

Seed cells in a culture plate (e.g., 6-well plate) to achieve 30-50% confluency on the day of transfection.

2. Transfection Reagent Preparation:

-

In separate tubes, dilute the GPR41-specific siRNA and a non-targeting control siRNA in serum-free medium.

-

In another set of tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

3. Complex Formation:

-

Combine the diluted siRNA and the diluted transfection reagent.

-

Incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

4. Transfection:

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells for 24-72 hours under normal culture conditions.

5. Validation of Knockdown:

-

After the incubation period, harvest the cells and assess the knockdown efficiency of GPR41 at the mRNA level (using qPCR) or protein level (using Western Blot).

6. Functional Assay:

-

Treat the GPR41-knockdown cells and control cells with AR420626 and perform downstream functional assays (e.g., apoptosis assay) to determine if the effect of the agonist is diminished.

This technical guide provides a foundational understanding of the AR420626 GPR41 activation pathway. Further research is warranted to fully elucidate the intricate signaling networks and to explore the therapeutic potential of targeting this pathway in various disease contexts.

References

- 1. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

AR420626: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR420626 is a potent and selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41). Emerging preclinical evidence has highlighted its diverse biological functions, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the core biological functions of AR420626, with a focus on its anti-cancer, anti-inflammatory, and anti-diabetic properties. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways.

Core Biological Functions

AR420626 exerts its biological effects primarily through the activation of FFAR3, a receptor for short-chain fatty acids.[1][2] This activation triggers a cascade of intracellular signaling events that vary depending on the cell type, leading to a range of physiological responses. The major reported biological activities of AR420626 include anti-cancer, anti-inflammatory, and anti-diabetic effects.[1][2]

Anti-Cancer Activity in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), AR420626 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][3] This is achieved through a novel signaling pathway that involves the phosphorylation of the mammalian target of rapamycin (mTOR), leading to a reduction in the levels of histone deacetylases (HDACs). The downregulation of HDACs subsequently increases the expression of Tumor Necrosis Factor-alpha (TNF-α), which initiates the extrinsic apoptosis pathway.[3]

Anti-Inflammatory Effects in Allergic Asthma and Eczema

AR420626 has demonstrated significant anti-inflammatory properties in preclinical models of allergic asthma and eczema.[4] Administration of AR420626 in these models led to a reduction in inflammatory cytokines, such as IL-4 and IL-17A, and a decrease in the infiltration of immune cells, including eosinophils, in affected tissues.[1][4] This suggests that FFAR3 activation by AR420626 can modulate the immune response and ameliorate allergic inflammation.

Anti-Diabetic Potential through Enhanced Glucose Uptake

The anti-diabetic potential of AR420626 stems from its ability to enhance glucose uptake in muscle cells.[1] The activation of FFAR3 by AR420626 leads to an increase in intracellular calcium levels (Ca2+). This rise in Ca2+ activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates CREB and p38 MAPK. This signaling cascade ultimately promotes the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating increased glucose uptake.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AR420626 in various in vitro and in vivo studies.

| Parameter | Value | Cell/System | Reference |

| FFAR3 Agonism (IC50) | 117 nM | --- | [1][2] |

| In Vitro Anti-proliferative Activity (HepG2 cells) | Effective at 10 µM and 25 µM | HepG2 hepatocellular carcinoma cells | [1] |

| In Vitro Anti-proliferative Activity (HLE cells) | Effective at 10 µM and 25 µM | HLE hepatocellular carcinoma cells | [1] |

| In Vitro mTOR Phosphorylation | Observed at 25 µM | HepG2 and HLE cells | [1] |

| In Vitro Glucose Uptake Enhancement | Effective at 0.25, 0.5, and 1 µM | C2C12 myotubes | [1] |

| In Vivo Anti-tumor Efficacy (HepG2 xenograft) | 0.1 mg/kg and 0.2 mg/kg (i.p.) | Male SHO nude mice | [1] |

| In Vivo Anti-inflammatory Efficacy (Asthma model) | 0.1 mg/kg (i.p.) | BALB/c mice | [1] |

| In Vivo Anti-diabetic Efficacy | 13.32 and 26.64 µg/kg (i.p.) | Male ICR and C57BL/6 mice | |

| Inhibition of Nicotine-induced Contraction/Relaxation | 10 µM | Rat proximal colon circular muscle strips | [1] |

| Reversal of 5-HT-induced NO-mediated Relaxation | 10 µM | Rat proximal colon circular muscle strips | [1] |

Signaling Pathways

The biological functions of AR420626 are underpinned by distinct signaling pathways. The following diagrams illustrate the currently understood mechanisms in hepatocellular carcinoma, allergic inflammation, and glucose metabolism.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological functions of AR420626.

In Vitro Cell Proliferation and Apoptosis Assays in HCC

-

Cell Lines: HepG2 and HLE human hepatocellular carcinoma cell lines are commonly used.

-

Cell Proliferation Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay. Cells are seeded in 96-well plates, treated with varying concentrations of AR420626 (e.g., 10 µM, 25 µM) for different time points (e.g., 24, 48, 72 hours), and absorbance is measured to determine the rate of cell proliferation.

-

Apoptosis Analysis by Flow Cytometry: To quantify apoptosis, cells are treated with AR420626, harvested, and then stained with Annexin V and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis: To investigate the molecular mechanism of apoptosis, protein expression levels of key signaling molecules are determined. Cells are lysed after treatment with AR420626, and protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., mTOR, phospho-mTOR, HDACs, cleaved caspase-3, cleaved caspase-8, TNF-α). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.[5]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of TNF-α, total RNA is extracted from AR420626-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for TNF-α and a housekeeping gene (e.g., GAPDH) for normalization.[5]

In Vivo Allergic Asthma Model

-

Animal Model: BALB/c mice are commonly used to model allergic asthma.

-

Sensitization and Challenge: Mice are sensitized with an allergen, typically ovalbumin (OVA), administered via intraperitoneal injection. After a period of sensitization, the mice are challenged with aerosolized OVA to induce an asthmatic response.

-

AR420626 Administration: AR420626 is administered to the mice, often via intraperitoneal injection, prior to the allergen challenge.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: After the final challenge, BAL fluid is collected to analyze the cellular infiltrate. The total number of immune cells and the differential counts of eosinophils, neutrophils, lymphocytes, and macrophages are determined.

-

Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IL-17A) in the BAL fluid or lung homogenates are measured using ELISA or cytokine bead array assays.

-

Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.

In Vitro Glucose Uptake Assay

-

Cell Line: C2C12 mouse myoblast cell line, differentiated into myotubes, is a standard model for studying glucose uptake in muscle cells.

-

Assay Principle: The assay measures the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radiolabeled glucose analog like 2-deoxy-D-[3H]glucose.

-

Procedure: Differentiated C2C12 myotubes are serum-starved and then pre-treated with AR420626 at various concentrations. Subsequently, the cells are stimulated with or without insulin, followed by the addition of the glucose analog. After an incubation period, the uptake is stopped by washing with ice-cold buffer. The amount of internalized glucose analog is then quantified by measuring fluorescence or radioactivity.[6][7][8][9][10]

Clinical Trial Status

As of the latest available information, there are no registered clinical trials for AR420626. The research on this compound is currently in the preclinical stage, focusing on elucidating its mechanisms of action and evaluating its therapeutic potential in animal models of various diseases.

Conclusion and Future Directions

AR420626 is a selective FFAR3 agonist with promising therapeutic potential in oncology, immunology, and metabolic diseases. Its distinct mechanisms of action, particularly the mTOR/HDAC/TNF-α pathway in HCC and the Ca2+/CaMKII/GLUT4 pathway in muscle cells, offer novel targets for drug development. Further preclinical studies are warranted to fully characterize its pharmacokinetic and toxicological profiles. The progression of AR420626 or other selective FFAR3 agonists into clinical trials will be a critical step in validating the therapeutic utility of targeting this receptor in human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-Dose Dioxin Reduced Glucose Uptake in C2C12 Myocytes: The Role of Mitochondrial Oxidative Stress and Insulin-Dependent Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuregulin-1β increases glucose uptake and promotes GLUT4 translocation in palmitate-treated C2C12 myotubes by activating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acids increase glucose uptake and metabolism in C2C12 myoblasts stably transfected with human lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

AR420626 and its Effect on Gut Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR420626 is a potent and selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41). Emerging preclinical evidence indicates that AR420626 plays a significant role in the modulation of gastrointestinal function, particularly in the inhibition of gut motility. This technical guide provides a comprehensive overview of the current understanding of AR420626's effects on gut motility, its mechanism of action, and the experimental protocols used to elucidate these effects. The information presented herein is intended to support further research and development of AR420626 as a potential therapeutic agent for motility-related gastrointestinal disorders.

Introduction

Short-chain fatty acids (SCFAs), products of dietary fiber fermentation by the gut microbiota, are increasingly recognized as crucial signaling molecules in host physiology. FFAR3 is a key receptor for SCFAs, and its activation has been linked to various physiological processes, including hormonal regulation and immune responses. AR420626, as a selective FFAR3 agonist with an IC50 of 117 nM, provides a valuable pharmacological tool to investigate the specific roles of this receptor.[1] This document focuses on the inhibitory effects of AR420626 on gut motility, a finding with potential therapeutic implications for conditions characterized by accelerated intestinal transit, such as neurogenic diarrhea.[1][2]

Mechanism of Action

AR420626 exerts its effects on gut motility primarily through the activation of FFAR3 expressed on myenteric neurons within the enteric nervous system.[2] The binding of AR420626 to FFAR3 on these neurons initiates a Gi/o-protein coupled signaling cascade. This signaling pathway ultimately leads to the suppression of nicotinic acetylcholine receptor (nAChR)-mediated neural activity, which is crucial for stimulating intestinal contractions.[2] By inhibiting these pro-motility neural pathways, AR420626 effectively reduces neurogenic contractions and slows intestinal transit.[2]

Signaling Pathway

The proposed signaling pathway for the action of AR420626 on gut motility is depicted below.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of AR420626.

| Parameter | Value | Species | Model | Reference |

| IC50 for FFAR3 | 117 nM | Not Specified | In vitro assay | [1] |

| Inhibition of Serotonin-induced Defecation | Significant at 0.1 mg/kg (i.p.) | Rat | In vivo | [3] |

| Reversal of NO-mediated Circular Muscle Relaxation | 10 µM | Not Specified | Ex vivo | [1] |

Experimental Protocols

The following are descriptions of key experimental methodologies used to evaluate the effect of AR420626 on gut motility.

Ex Vivo Colonic Motility Assay

This protocol is designed to assess the direct effects of AR420626 on neuronal-mediated intestinal contractions.

-

Tissue Preparation: Proximal colon segments are isolated from rats and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Contraction Induction: Muscle contractions are induced by electrical field stimulation or by the application of neurotransmitters such as nicotine or serotonin.

-

Drug Application: AR420626 is added to the organ bath at various concentrations prior to the induction of contractions.

-

Data Acquisition: Changes in muscle tension are recorded using isometric force transducers. The inhibitory effect of AR420626 is quantified by measuring the reduction in the amplitude of induced contractions.

-

Mechanism of Action Probe: To confirm the involvement of the Gi/o pathway, experiments can be repeated in the presence of pertussis toxin, an inhibitor of Gi/o proteins.[2]

In Vivo Serotonin-Induced Defecation Model

This protocol evaluates the effect of AR420626 on intestinal transit in a conscious animal model.

-

Animal Acclimation: Rats are acclimated to individual cages.

-

Drug Administration: AR420626 is administered via intraperitoneal (i.p.) injection. A vehicle control group is also included.

-

Induction of Defecation: After a set pre-treatment time, serotonin is administered to induce defecation.

-

Data Collection: The total volume or weight of fecal output is measured over a specified time period.

-

Analysis: The fecal output in the AR420626-treated group is compared to that of the vehicle-treated group to determine the extent of inhibition.[2]

Experimental Workflow

The logical flow of experiments to characterize the effects of AR420626 on gut motility is outlined below.

Other Reported Biological Activities

While the focus of this guide is on gut motility, it is important to note that AR420626 has been investigated for other therapeutic applications. Notably, it has demonstrated anti-cancer properties in hepatocellular carcinoma models by inducing apoptosis through HDAC inhibition.[3][4] It has also been shown to have anti-inflammatory and anti-diabetic activities.[1]

Conclusion and Future Directions

The available preclinical data strongly suggest that AR420626 is a potent inhibitor of neurogenic gut motility through the activation of FFAR3 on myenteric neurons. This mechanism of action makes it a promising candidate for the treatment of disorders characterized by rapid intestinal transit. Further research is warranted to fully elucidate its therapeutic potential, including dose-response relationships in various models, pharmacokinetic and pharmacodynamic studies, and eventual evaluation in clinical trials. The selectivity of AR420626 for FFAR3 makes it an excellent tool for dissecting the physiological roles of this receptor in gastrointestinal health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Free fatty acid receptor 3 activation suppresses neurogenic motility in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Pharmacological Profile of AR420626

Executive Summary

AR420626 is a selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1][2][3] Primarily investigated for its anti-cancer properties, AR420626 has demonstrated significant activity in suppressing the growth of hepatocellular carcinoma (HCC) through a unique mechanism involving histone deacetylase (HDAC) inhibition.[1][4] Beyond oncology, its pharmacological profile extends to anti-inflammatory, anti-diabetic, and anti-allergic activities.[2][3] This document provides a comprehensive technical overview of AR420626, summarizing its binding characteristics, detailing its mechanism of action, and presenting data from key in vitro and in vivo studies. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development.

Mechanism of Action

AR420626 functions as a selective agonist for FFAR3, a G protein-coupled receptor that is endogenously activated by short-chain fatty acids.[3][4] Structural studies indicate that AR420626 binds to an allosteric pocket on the receptor.[5] Upon binding, it activates downstream signaling pathways, most notably through Gαi/o proteins.[6][7]

In the context of hepatocellular carcinoma, the activation of FFAR3 by AR420626 initiates a signaling cascade that leads to apoptosis.[1][4] This process involves the activation of the mTORC1 pathway, leading to proteasome activation and a subsequent reduction in the protein levels of various histone deacetylases (HDACs).[1] The inhibition of HDACs results in increased expression of Tumor Necrosis Factor-alpha (TNF-α), which in turn triggers the extrinsic apoptotic pathway via the activation of caspase-8 and caspase-3.[1] This GPR41/FFA3-mediated mechanism has positioned AR420626 as a potential therapeutic agent for HCC.[1][4]

Quantitative Pharmacological Data

The potency and efficacy of AR420626 have been quantified in various assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 117 nM | Free Fatty Acid Receptor 3 (FFAR3) | [2] |

| IC₅₀ | ~25 µM | Inhibition of HepG2 cell proliferation | [1] |

Table 2: Summary of In Vitro Effects

| Cell Line | Concentration | Key Effect | Reference |

| HepG2 (HCC) | 10-25 µM | Inhibited cell proliferation | [2] |

| HepG2 (HCC) | 25 µM | Induced apoptosis via caspase-3/8 cleavage | [1] |

| HLE (HCC) | 10-25 µM | Inhibited cell proliferation | [2] |

| HepG2 & HLE | 25 µM | Induced mTOR phosphorylation | [2] |

| HepG2 | 25 µM | Increased TNF-α mRNA expression (peak at 24h) | [1] |

| HLE | 25 µM | Increased TNF-α mRNA expression (peak at 3h) | [1] |

| C2C12 Myotubes | 0.25-1 µM | Increased Ca²⁺ influx and enhanced glucose uptake | [2] |

| MH-S (Macrophages) | Not specified | Did not inhibit M2 macrophage polarization | [8] |

Table 3: Summary of In Vivo Efficacy

| Animal Model | Dose | Route | Key Effect | Reference |

| Male SHO Nude Mice (HepG2 Xenograft) | 0.2 mg/kg | i.p. | Suppressed tumor growth | [1][2] |

| Male Sprague-Dawley Rats | 0.1 mg/kg | i.p. | Inhibited serotonin-induced defecation | [2] |

| Male ICR & C57BL/6 Mice (Diabetes) | 26.64 µg/kg | i.p. | Improved glucose tolerance | [2] |

| BALB/c Mice (Allergic Asthma/Eczema) | Not specified | i.p. | Suppressed inflammatory cytokines and immune cell counts | [3] |

Visualized Signaling Pathways and Workflows

To clarify the complex mechanisms and processes involving AR420626, the following diagrams have been generated using the Graphviz DOT language.

Caption: AR420626 pro-apoptotic signaling pathway in hepatocellular carcinoma cells.

Caption: Experimental workflow for an in vivo HepG2 xenograft study.

Caption: Relationship between FFAR3 activation by AR420626 and its diverse effects.

Detailed Experimental Protocols

The following protocols are representative methodologies derived from published studies investigating AR420626.[1][4]

In Vitro Cell Proliferation Assay

-

Objective: To determine the effect of AR420626 on the proliferation of hepatocellular carcinoma cells.

-

Materials:

-

HepG2 or HLE cells.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

AR420626 stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell counting kit (e.g., WST-8 based).

-

Microplate reader.

-

-

Protocol:

-

Seed HepG2 or HLE cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of AR420626 in complete culture medium. A vehicle control containing the same final concentration of DMSO should be included.

-

Replace the medium in the wells with the AR420626 dilutions or vehicle control.

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

At each time point, add 10 µL of the cell counting kit solution to each well and incubate for 1-2 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

Apoptosis Quantification by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by AR420626.

-

Materials:

-

HepG2 cells.

-

AR420626 (e.g., 25 µM).

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Protocol:

-

Culture HepG2 cells in 6-well plates until they reach approximately 70-80% confluency.

-

Treat the cells with the desired concentration of AR420626 or vehicle control for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the samples within 1 hour using a flow cytometer, quantifying the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Western Immunoblot Analysis

-

Objective: To detect changes in the expression of specific proteins (e.g., caspases, HDACs) following AR420626 treatment.

-

Materials:

-

Treated and untreated cell pellets.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-HDAC3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Protocol:

-

Lyse cell pellets in RIPA buffer on ice.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the data.

-

In Vivo Hepatocellular Carcinoma Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of AR420626 in a mouse model.

-

Animals:

-

Male athymic nude mice (e.g., SHO mice), 4-6 weeks old.

-

-

Materials:

-

HepG2 cells.

-

Matrigel (optional).

-

AR420626 formulation for injection (e.g., in a vehicle of saline/DMSO).

-

Calipers for tumor measurement.

-

-

Protocol:

-

Subcutaneously inject approximately 5 x 10⁶ HepG2 cells, potentially mixed with Matrigel, into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer AR420626 (e.g., 0.2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (e.g., after 11-14 days), euthanize the mice, excise the tumors, and measure their final weight.

-

Perform statistical analysis to compare tumor growth between the treated and control groups.

-

Conclusion

AR420626 is a potent and selective FFAR3 agonist with a multifaceted pharmacological profile. Its primary mechanism of inducing apoptosis in cancer cells through an FFAR3-mTOR-HDAC-TNF-α axis is well-documented and presents a novel therapeutic strategy.[1][4] Furthermore, its demonstrated efficacy in models of diabetes, inflammation, and allergic disease suggests a broader therapeutic potential that warrants further investigation.[2][3] The data and protocols compiled in this guide serve as a foundational resource for scientists engaged in the preclinical and clinical development of FFAR3-targeting compounds.

References

- 1. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Role of FFAR3 in ketone body regulated glucagon-like peptide 1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of short-chain fatty acids on M2 macrophages polarization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

AR420626 as a positive allosteric modulator

An In-Depth Technical Guide to AR420626: A Positive Allosteric Modulator and Agonist of FFA3/GPR41

Abstract

AR420626 is a potent and selective synthetic ligand for the Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41). Contrary to being a simple agonist, recent structural and pharmacological data have elucidated its role as a positive allosteric modulator (PAM) that also exhibits agonistic activity. It binds to a unique allosteric site on the intracellular side of the receptor. This binding triggers downstream signaling cascades, primarily through the Gαi/o pathway, leading to a variety of cellular responses. AR420626 has demonstrated significant therapeutic potential in preclinical models, with notable anti-cancer, anti-inflammatory, and anti-diabetic activities. This document provides a comprehensive technical overview of AR420626, detailing its mechanism of action, associated signaling pathways, quantitative data from key studies, and relevant experimental protocols for researchers in drug development.

Core Pharmacology of AR420626

AR420626 is chemically defined as N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Its primary molecular target is FFA3, a GPCR that is endogenously activated by short-chain fatty acids (SCFAs) like propionate and butyrate.

Mechanism of Action: AR420626 functions as a selective positive allosteric modulator and agonist of FFA3.[1] It has an IC50 of 117 nM for FFA3 activation.[2] Cryo-electron microscopy studies have revealed that AR420626 occupies an unconventional PAM binding pocket located within a cavity on the intracellular side of the receptor, involving transmembrane helices TM3, TM5, TM6, and TM7.[3] This binding stabilizes the active conformation of the receptor, initiating G-protein signaling. The primary signaling route for FFA3 is through the inhibitory G-protein, Gαi/o.[4][5]

Key Signaling Pathways and Therapeutic Implications

The activation of FFA3 by AR420626 initiates distinct downstream pathways depending on the cellular context, leading to its diverse pharmacological effects.

Anti-Cancer Effects in Hepatocellular Carcinoma (HCC)

In HCC cell lines (HepG2 and HLE), AR420626 has been shown to suppress cell proliferation and induce apoptosis.[4][6] The signaling cascade is as follows:

-

mTORC1 Activation: AR420626-mediated FFA3 activation leads to the phosphorylation and activation of the mammalian target of rapamycin complex 1 (mTORC1).[4]

-

HDAC Degradation: Activated mTORC1 enhances proteasome activity, which in turn leads to the reduction and degradation of several histone deacetylase (HDAC) proteins, particularly HDACs 3, 4, 5, and 7.[4]

-

TNF-α Expression: The inhibition of HDACs results in increased expression of Tumor Necrosis Factor-alpha (TNF-α) mRNA.[4]

-

Extrinsic Apoptosis: TNF-α activates the extrinsic apoptotic pathway, leading to the cleavage and activation of caspase-8 and caspase-3, culminating in programmed cell death.[4]

Anti-Diabetic Effects via Glucose Uptake

In C2C12 myotubes, AR420626 enhances glucose uptake through a calcium-dependent mechanism.[2]

-

Calcium Influx: FFA3 activation stimulates an increase in intracellular Ca2+ concentration.[2]

-

Kinase Activation: The rise in calcium activates downstream kinases, including CaMKII, CREB, and p38 MAPK.[2]

-

GLUT4 Translocation: This kinase cascade promotes the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing both basal and insulin-stimulated glucose uptake.[2]

Anti-Inflammatory Effects in Allergic Diseases

AR420626 demonstrates potent anti-inflammatory effects in mouse models of asthma and eczema.[7] The mechanism involves the suppression of pro-inflammatory cytokines, such as IL-4 and IL-17A, and a reduction in the infiltration of immune cells like eosinophils into lung and skin tissues.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for AR420626 activity from published preclinical studies.

Table 1: In Vitro Efficacy of AR420626

| Parameter | Value | Cell Line / System | Primary Effect | Reference |

|---|---|---|---|---|

| FFA3 Agonism (IC50) | 117 nM | Recombinant cells | Receptor Activation | [2] |

| Cell Proliferation | 10 - 25 µM | HepG2, HLE | Inhibition of proliferation | [2][4] |

| Apoptosis Induction | 25 µM | HepG2, HLE | Increased apoptosis rate | [2][4] |

| mTOR Phosphorylation | 25 µM | HepG2 | Significant increase at 1h | [2][4] |

| Glucose Uptake | 0.25 - 1 µM | C2C12 myotubes | Enhanced glucose uptake | [2] |

| Gut Motility | 10 µM | Rat proximal colon | Reverses 5-HT induced relaxation |[2] |

Table 2: In Vivo Efficacy of AR420626

| Animal Model | Dosage | Administration Route | Primary Effect | Reference |

|---|---|---|---|---|

| HepG2 Xenograft | 0.1 - 0.2 mg/kg/day | Intraperitoneal (i.p.) | Significant suppression of tumor growth | [2] |

| Diabetes (STZ-induced) | 26.64 µg/kg/day | Intraperitoneal (i.p.) | Improved glucose tolerance, increased plasma insulin | [2] |

| Allergic Asthma (OVA-induced) | 0.1 mg/kg | Intraperitoneal (i.p.) | Suppressed inflammatory cytokines and eosinophils | [2][7] |

| Neurogenic Diarrhea | 0.1 mg/kg | Intraperitoneal (i.p.) | Inhibited serotonin-induced defecation |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of AR420626.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, HLE) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of AR420626 (e.g., 0, 5, 10, 25, 50 µM) dissolved in DMSO and diluted in culture medium. The final DMSO concentration should be <0.1%.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Western Immunoblotting for Protein Expression

-

Cell Lysis: After treatment with AR420626 for the specified duration, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-mTOR, total mTOR, HDACs, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry

-

Cell Preparation: Culture and treat cells with AR420626 as required.

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., 5-week-old male BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize mice into control (vehicle) and treatment groups. Administer AR420626 (e.g., 0.1-0.2 mg/kg) or vehicle via intraperitoneal injection daily.

-

Monitoring: Monitor tumor volume (calculated as 0.5 x length x width²) and body weight every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 2-3 weeks), sacrifice the mice, excise the tumors, and weigh them. Tumors can be used for subsequent histological or molecular analysis.

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Conclusion

AR420626 is a novel FFA3 ligand with a unique mechanism as a positive allosteric modulator and agonist. Its ability to activate specific downstream signaling pathways has been demonstrated to yield potent anti-cancer, anti-diabetic, and anti-inflammatory effects in a range of preclinical models. The detailed structural information on its binding site opens avenues for the rational design of new, highly selective FFA3 modulators. Further investigation, particularly in clinical settings, is warranted to explore the full therapeutic potential of AR420626 and related compounds for treating complex human diseases.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neural FFA3 activation inversely regulates anion secretion evoked by nicotinic ACh receptor activation in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition [pubmed.ncbi.nlm.nih.gov]

- 7. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AR420626 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR420626 is a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3).[1] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1][2] In vitro studies have demonstrated that AR420626 can suppress the proliferation of cancer cells by inducing apoptosis.[2] The mechanism of action involves the activation of a signaling cascade that leads to the inhibition of histone deacetylases (HDACs).[1][2]

These application notes provide a comprehensive overview of the experimental protocols for the in vitro investigation of AR420626, based on published research. The protocols are intended to serve as a guide for researchers interested in exploring the anti-cancer effects of this compound.

Mechanism of Action

AR420626 exerts its anti-proliferative effects in cancer cells through a GPR41/FFA3-mediated pathway. Activation of GPR41/FFA3 by AR420626 leads to the phosphorylation of mTOR, which in turn activates the proteasome.[1] This results in the degradation of histone deacetylases (HDACs), leading to increased histone H3 acetylation.[2] The inhibition of HDACs subsequently upregulates the expression of Tumor Necrosis Factor-alpha (TNF-α), which triggers the extrinsic pathway of apoptosis, characterized by the cleavage of caspase-8 and caspase-3.[2]

References

- 1. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AR420626 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of AR420626, a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). This document details established dosages, administration protocols, and the underlying mechanism of action in various mouse models, including oncology and inflammatory diseases.

Mechanism of Action

AR420626 exerts its biological effects primarily through the activation of GPR41/FFAR3.[1][2] In the context of cancer, its signaling cascade has been shown to involve the phosphorylation of the mammalian target of rapamycin (mTOR), which leads to the activation of the proteasome.[1][3] This, in turn, reduces the levels of histone deacetylase (HDAC) proteins. The subsequent inhibition of HDAC activity results in increased expression of tumor necrosis factor-alpha (TNF-α), ultimately inducing apoptosis in cancer cells.[1][3] GPR41/FFA3 is known to couple to the Gi/o signaling pathway.[3]

Signaling Pathway

Caption: AR420626 signaling cascade in cancer cells.

Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for AR420626 in various in vivo mouse models.

Table 1: AR420626 Dosage in Oncology Mouse Model

| Mouse Model | Cancer Type | Dosing Schedule | Route of Administration | Observed Effects |

| SHO Nude Mice | Hepatocellular Carcinoma (HepG2 Xenograft) | 0.1 mg/kg (days 0-4) followed by 0.2 mg/kg (days 7-11) | Intraperitoneal (i.p.) | Significant suppression of tumor growth.[2][3] |

Table 2: AR420626 Dosage in Inflammatory Disease Mouse Models

| Mouse Model | Disease Model | Dosing Schedule | Route of Administration | Observed Effects |

| BALB/c Mice | Allergic Asthma (Ovalbumin-induced) | 0.1 mg/kg (single dose, 30 minutes before modeling) | Intraperitoneal (i.p.) | Inhibition of immune response in bronchoalveolar lavage fluid (BALF) and lung tissue.[2] |

| BALB/c Mice | Eczema (DNCB-induced) | 0.1 mg/kg (single dose, 30 minutes before modeling) | Intraperitoneal (i.p.) | Inhibition of skin inflammatory immune response and development of eczema symptoms.[2] |

Table 3: AR420626 Dosage in Metabolic Disease Mouse Model

| Mouse Model | Disease Model | Dosing Schedule | Route of Administration | Observed Effects |

| ICR and C57BL/6 Mice | Diabetes (Streptozotocin-induced and high-fat diet-induced) | 13.32 and 26.64 µg/kg (once a day for 7 days) | Intraperitoneal (i.p.) | Improved glucose tolerance, increased plasma insulin levels, and skeletal muscle glycogen content at the 26.64 µg/kg dose.[2] |

Experimental Protocols

Below are detailed methodologies for the preparation and administration of AR420626 for in vivo mouse studies.

Formulation of AR420626 for Intraperitoneal Injection

Materials:

-

AR420626 powder

-

Dimethyl sulfoxide (DMSO)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Protocol:

-

Prepare a 20% SBE-β-CD in Saline Solution:

-

Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.

-

Ensure complete dissolution until the solution is clear.

-

This solution can be stored at 4°C for up to one week.

-

-

Prepare a Stock Solution of AR420626 in DMSO:

-

Based on the required final concentration and injection volume, calculate the necessary amount of AR420626.

-

Dissolve the AR420626 powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 20 mg/mL). Ensure the powder is completely dissolved.

-

-

Prepare the Final Working Solution:

-

For a 1 mL working solution, add 100 µL of the AR420626 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

-

Vortex the solution thoroughly to ensure it is evenly mixed.

-

It is recommended to prepare the working solution fresh on the day of use.

-

Hepatocellular Carcinoma (HCC) Xenograft Mouse Model Protocol

Animal Model:

-

Six-week-old male SHO (SCID Hairless Outbred) nude mice.

Experimental Workflow:

Caption: Experimental workflow for the HCC xenograft model.

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject 1.0 × 10^6 HepG2 cells into the right flank of each mouse.[3]

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a volume of 500–1000 mm³.

-

Tumor volume can be estimated using the formula: (length × width²) / 2.[3]

-

-

Animal Grouping and Treatment:

-

Monitoring and Endpoint:

-

Measure tumor size regularly with calipers.

-

Monitor the general health of the mice, including body weight and food intake.[3]

-

At the end of the study, euthanize the mice and perform endpoint analysis as required (e.g., tumor excision and weighing, histological analysis).

-

Allergic Asthma Mouse Model Protocol

Animal Model:

-

BALB/c mice.

Procedure:

-

Sensitization and Challenge:

-

Induce an allergic asthma model using ovalbumin or another suitable allergen. This typically involves an initial sensitization phase followed by a challenge phase to elicit an allergic response.

-

-

AR420626 Administration:

-

Assessment of Allergic Response:

Safety and Toxicology

In a study using a hepatocellular carcinoma xenograft model, administration of AR420626 at doses of 0.1 mg/kg and 0.2 mg/kg did not result in any significant differences in daily food intake or body weight changes between the treated and control groups.[3] No deaths were reported in either group during the study.[3] However, it has been noted that further toxicity studies are required to fully characterize the safety profile of AR420626 for potential clinical applications.[3]

Disclaimer

This document is intended for informational purposes for research professionals. The provided protocols are based on published studies and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AR420626 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR420626 is a potent and selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2][3] It demonstrates no significant activity at the related FFAR2 (GPR43) receptor at concentrations up to 100 µM.[1][3] AR420626 has garnered interest in the scientific community for its potential therapeutic applications in oncology, metabolic diseases, and inflammatory conditions.[2] In hepatocellular carcinoma (HCC) models, AR420626 has been shown to suppress tumor growth by inducing apoptosis.[4] This is achieved through a signaling cascade that involves the inhibition of histone deacetylases (HDACs), leading to the upregulation of Tumor Necrosis Factor-alpha (TNF-α).[4]

These application notes provide essential information on the solubility of AR420626, protocols for its use in in vitro and in vivo studies, and a detailed overview of its mechanism of action.

Solubility Data

Proper dissolution of AR420626 is critical for accurate and reproducible experimental results. The solubility of AR420626 in various common laboratory solvents is summarized in the table below. It is recommended to prepare stock solutions in DMSO or DMF. For aqueous-based assays, further dilution of the stock solution is necessary.

| Solvent | Solubility | Concentration (mM)* | Notes |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][3] | ~11.98 mM | Warming the solution may be necessary for complete dissolution. |

| Dimethylformamide (DMF) | 2 mg/mL[1][3] | ~4.79 mM | |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] | ~0.48 mM | |

| Saline | Soluble for injection | Not specified | Used for intraperitoneal injections in animal models.[4] |

*Calculations are based on a molecular weight of 417.29 g/mol .

Signaling Pathway of AR420626 in Hepatocellular Carcinoma

AR420626 exerts its anti-cancer effects in hepatocellular carcinoma through a multi-step signaling pathway. Upon binding to and activating its receptor, GPR41/FFA3, a cascade of intracellular events is initiated, culminating in apoptosis.

References

Application Notes: Preparing AR420626 Stock Solutions for Cell Culture

Introduction

AR420626 is a potent and selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] It is an experimental drug utilized in research to investigate the role of FFAR3 in various physiological and pathological processes, including metabolic diseases, inflammatory conditions like asthma and eczema, and cancer.[1][2][3] In oncology research, particularly for hepatocellular carcinoma (HCC), AR420626 has been shown to suppress cell proliferation and induce apoptosis.[4][5] Its mechanism of action involves the activation of the mTORC1 pathway, leading to the proteasomal degradation of histone deacetylases (HDACs), which in turn increases TNF-α expression and triggers the extrinsic apoptotic cascade.[4]

These application notes provide a detailed protocol for the preparation and use of AR420626 stock solutions for in vitro cell culture experiments, ensuring reproducibility and accuracy for researchers in pharmacology and drug development.

Data Presentation

The quantitative data for AR420626 is summarized in the tables below for easy reference and experimental planning.

Table 1: Chemical and Physical Properties of AR420626

| Property | Value | Reference |

| Chemical Name | N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |

| Molecular Weight | 417.29 g/mol | |

| CAS Number | 1798310-55-0 | |

| Mechanism of Action | Selective FFAR3 (GPR41) Agonist | [1][6] |

| IC₅₀ | 117 nM (for FFAR3) | [1] |

| Purity | ≥98% (HPLC) |

Table 2: Recommended Stock Solution and Storage

| Parameter | Recommendation | Reference |

| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [6] |

| Recommended Stock Conc. | 10 mM - 50 mM | [1] |

| Storage Temperature | -20°C | [6] |

| Storage Guidelines | Store in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light. | [6] |

Table 3: Example Working Concentrations for HCC Cell Lines (HepG2, HLE)

| Application | Effective Concentration Range | Incubation Time | Reference |

| Inhibition of Proliferation | 10 µM - 25 µM | 24 - 72 hours | [4] |

| Induction of Apoptosis | 25 µM | 24 - 48 hours | [4] |

| HDAC Level Reduction | 25 µM | 48 hours | [4] |

| mTOR Phosphorylation | 25 µM | 1 - 24 hours | [4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM AR420626 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most cell culture applications.

Materials:

-

AR420626 powder (MW: 417.29 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, light-protective microcentrifuge tubes (e.g., amber tubes)

-

Calibrated analytical balance

-

Sterile pipette tips

Methodology:

-

Calculation: To prepare a 10 mM stock solution, calculate the mass of AR420626 required.

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

-

Mass (mg) = 0.01 mol/L * 0.001 L * 417.29 g/mol * 1000 mg/g = 4.17 mg

-

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.17 mg of AR420626 powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the AR420626 powder.

-

Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution. Ensure the final solution is clear and free of particulates.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile, light-protective microcentrifuge tubes. Store the aliquots at -20°C. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Application of AR420626 to Cultured Cells

This protocol outlines the general procedure for treating adherent cells in culture with AR420626.

Materials:

-

Cultured cells (e.g., HepG2) in appropriate culture vessels

-

Complete cell culture medium

-

10 mM AR420626 stock solution (from Protocol 1)

-

Sterile pipette tips

Methodology:

-

Cell Seeding: Seed cells at a density appropriate for the specific assay (e.g., proliferation, western blot) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM AR420626 stock solution at room temperature. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.

-

Example for a 25 µM final concentration in 2 mL of medium:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM) * V₁ = (25 µM) * (2000 µL)

-

V₁ = 50,000 / 10,000 = 5 µL

-

Add 5 µL of the 10 mM stock solution to 2 mL of culture medium. Mix gently by pipetting.

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. In the example above, this would be 5 µL of DMSO in 2 mL of medium (0.05% DMSO).

-

Cell Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the desired concentration of AR420626 or the vehicle control.

-

Incubation: Return the cells to the incubator for the specified duration of the experiment (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (MTT, WST-1), western blotting for protein expression (caspases, HDACs), or RT-qPCR for gene expression (TNF-α).

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AR420626 - Wikipedia [en.wikipedia.org]

- 3. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Application Notes and Protocols for AR420626 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR420626 is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41.[1] This compound has demonstrated significant therapeutic potential in preclinical animal models across a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. These notes provide a comprehensive overview of the administration of AR420626 in animal studies, including detailed protocols and quantitative data summaries to guide future research and development.

Data Presentation: Quantitative Summary of AR420626 Administration in Animal Studies

The following table summarizes the key quantitative data from various in vivo studies involving the intraperitoneal administration of AR420626.

| Animal Model | Disease/Condition | Dosage Regimen | Administration Route | Key Findings |

| Male SHO Nude Mice | Hepatocellular Carcinoma (HepG2 Xenograft) | 0.1 mg/kg (days 0-4) followed by 0.2 mg/kg (days 7-11) | Intraperitoneal (i.p.) | Inhibited tumor growth.[1] |